1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer: Approximately 10‑Fold Higher Lipophilicity (log D)
A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs from the AstraZeneca corporate collection revealed that, in virtually all cases, the 1,3,4-oxadiazole isomer displays an order of magnitude lower lipophilicity (log D) relative to its 1,2,4-oxadiazole counterpart [1]. Because (3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine bears the 1,2,4-oxadiazole core, it is predicted to possess log D values approximately 1 unit higher than a hypothetical 1,3,4-oxadiazole analog of identical substitution. This lipophilicity difference carries direct consequences for membrane permeability, plasma protein binding, and CYP-mediated metabolic clearance.
| Evidence Dimension | Lipophilicity (log D at pH 7.4) |
|---|---|
| Target Compound Data | Predicted log D ~1 unit higher than the 1,3,4-oxadiazole isomer (exact value context‑dependent; literature range for 1,2,4‑oxadiazole matched pairs spans log D ≈ 1–4) |
| Comparator Or Baseline | 1,3,4-Oxadiazole regioisomer (hypothetical matched pair); log D approximately 1 unit lower |
| Quantified Difference | Approximately 10‑fold (1 log unit) higher lipophilicity for the 1,2,4-oxadiazole regioisomer versus the 1,3,4-oxadiazole regioisomer |
| Conditions | Matched molecular pair analysis across the AstraZeneca compound collection; log D measured by shake‑flask or chromatographic methods (Boström et al., 2012) [1] |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS penetration for targets requiring intracellular or brain exposure, making the 1,2,4-oxadiazole scaffold preferable when permeability is the limiting factor.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
